molecular formula C16H16N2O4S B2378102 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid CAS No. 2287323-33-3

3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid

Cat. No. B2378102
CAS RN: 2287323-33-3
M. Wt: 332.37
InChI Key: RFHXXQRZHOABPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 'compound A' and has been found to possess various biological activities, making it a promising candidate for several applications.

Mechanism of Action

The mechanism of action of compound A is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It also modulates the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of nuclear factor-kappa B, a transcription factor involved in inflammation and cancer. Additionally, it exhibits anti-oxidant properties by reducing the levels of reactive oxygen species and increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound A in lab experiments is its ability to modulate the immune system and exhibit anti-inflammatory properties. This makes it a potential candidate for the development of new drugs for various immune-related diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on compound A. One area of interest is its potential use in the treatment of cancer. It has been shown to exhibit anti-cancer properties in vitro and in vivo, and further studies are needed to determine its efficacy in humans. Another area of interest is its use in the treatment of neurodegenerative diseases. It has been shown to exhibit neuroprotective effects, and further studies are needed to determine its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential use in the development of new drugs for various diseases.
In conclusion, 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid is a promising compound that exhibits various biological activities. Its anti-inflammatory, anti-cancer, and anti-oxidant properties make it a potential candidate for the development of new drugs for various diseases. Further research is needed to determine its efficacy and potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid involves several steps. The starting material is pyridine-2-thiol, which is reacted with 3-bromo-propionic acid to form 3-bromo-propionyl pyridine-2-thiol. This intermediate is then reacted with phenyl isocyanate to form 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]thio-propanoic acid. Finally, this compound is oxidized using hydrogen peroxide to yield 3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid.

Scientific Research Applications

Compound A has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to modulate the immune system and exhibit neuroprotective effects. These properties make it a potential candidate for the development of new drugs for various diseases.

properties

IUPAC Name

3-[3-(phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-14(20)8-10-23-15-13(7-4-9-17-15)18-16(21)22-11-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHXXQRZHOABPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(N=CC=C2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid

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